Nevirapine Nevirapine Nevirapine is a benzodiazepine non-nucleoside reverse transcriptase inhibitor. In combination with other antiretroviral drugs, nevirapine reduces HIV viral loads and increases CD4 counts, thereby retarding or preventing the damage to the immune system and reducing the risk of developing AIDS.
Nevirapine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immune deficiency syndrome (AIDS). Nevirapine is associated with a high rate of serum aminotransferase elevations during therapy and is a well established cause of acute, clinically apparent liver injury.
Nevirapine, also known as viramune or NEV, belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. Nevirapine is a drug which is used for use in combination with other antiretroviral drugs in the ongoing treatment of hiv-1 infection. Nevirapine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nevirapine has been detected in multiple biofluids, such as urine and blood. Within the cell, nevirapine is primarily located in the membrane (predicted from logP). Nevirapine participates in a number of enzymatic reactions. In particular, Nevirapine can be converted into 3-hydroxynevirapine; which is catalyzed by the enzyme cytochrome P450 2B6. In addition, Nevirapine can be converted into 8-hydroxynevirapine through its interaction with the enzymes cytochrome P450 3A4, cytochrome P450 2B6, and cytochrome P450 2D6. In humans, nevirapine is involved in the nevirapine metabolism pathway and the nevirapine action pathway.
Brand Name: Vulcanchem
CAS No.: 129618-40-2
VCID: VC0537069
InChI: InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)
SMILES: CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Molecular Formula: C15H14N4O
Molecular Weight: 266.3 g/mol

Nevirapine

CAS No.: 129618-40-2

Inhibitors

VCID: VC0537069

Molecular Formula: C15H14N4O

Molecular Weight: 266.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nevirapine - 129618-40-2

CAS No. 129618-40-2
Product Name Nevirapine
Molecular Formula C15H14N4O
Molecular Weight 266.3 g/mol
IUPAC Name 2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Standard InChI InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)
Standard InChIKey NQDJXKOVJZTUJA-UHFFFAOYSA-N
SMILES CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Canonical SMILES CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Appearance Solid powder
Colorform Crystals from pyridine and wate
Melting Point 196.06
247-249 °C
196.06°C
Physical Description Solid
Description Nevirapine is a benzodiazepine non-nucleoside reverse transcriptase inhibitor. In combination with other antiretroviral drugs, nevirapine reduces HIV viral loads and increases CD4 counts, thereby retarding or preventing the damage to the immune system and reducing the risk of developing AIDS.
Nevirapine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immune deficiency syndrome (AIDS). Nevirapine is associated with a high rate of serum aminotransferase elevations during therapy and is a well established cause of acute, clinically apparent liver injury.
Nevirapine, also known as viramune or NEV, belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. Nevirapine is a drug which is used for use in combination with other antiretroviral drugs in the ongoing treatment of hiv-1 infection. Nevirapine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nevirapine has been detected in multiple biofluids, such as urine and blood. Within the cell, nevirapine is primarily located in the membrane (predicted from logP). Nevirapine participates in a number of enzymatic reactions. In particular, Nevirapine can be converted into 3-hydroxynevirapine; which is catalyzed by the enzyme cytochrome P450 2B6. In addition, Nevirapine can be converted into 8-hydroxynevirapine through its interaction with the enzymes cytochrome P450 3A4, cytochrome P450 2B6, and cytochrome P450 2D6. In humans, nevirapine is involved in the nevirapine metabolism pathway and the nevirapine action pathway.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 0.7046 mg/L
In water, 100 mg/l @ neutral pH
1.05e-01 g/L
>39.9 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BI RG 587
BI-RG-587
BIRG587
Hemihydrate, Nevirapine
Nevirapine
Nevirapine Hemihydrate
Viramune
Vapor Pressure 3.4X10-9 mm Hg @ 25 °C /Estimated/
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7: Bendle M, Bajpai S, Choudhary A, Pazare A. Prevention of perinatal HIV I transmission by protease inhibitor based triple drug antiretroviral therapy versus nevirapine as single dose at the time of delivery. J Assoc Physicians India. 2012 Dec;60:39-44. Review. PubMed PMID: 23781668.
8: Shubber Z, Calmy A, Andrieux-Meyer I, Vitoria M, Renaud-Théry F, Shaffer N, Hargreaves S, Mills EJ, Ford N. Adverse events associated with nevirapine and efavirenz-based first-line antiretroviral therapy: a systematic review and meta-analysis. AIDS. 2013 Jun 1;27(9):1403-12. doi: 10.1097/QAD.0b013e32835f1db0. Review. PubMed PMID: 23343913.
9: Ford N, Calmy A, Andrieux-Meyer I, Hargreaves S, Mills EJ, Shubber Z. Adverse events associated with nevirapine use in pregnancy: a systematic review and meta-analysis. AIDS. 2013 Apr 24;27(7):1135-43. doi: 10.1097/QAD.0b013e32835e0752. Review. PubMed PMID: 23299174.
10: Bera E, Mia R. Safety of nevirapine in HIV-infected pregnant women initiating antiretroviral therapy at higher CD4 counts: a systematic review and meta-analysis. S Afr Med J. 2012 Oct 8;102(11 Pt 1):855-9. doi: 10.7196/samj.5700. Review. Erratum in: S Afr Med J. 2012 Dec;102(12):898. PubMed PMID: 23116743.
11: Bhatti L, Gladstein J. Once-daily nevirapine XR: a brief overview of the safety and efficacy of a new formulation. J Int Assoc Physicians AIDS Care (Chic). 2012 Nov-Dec;11(6):369-73. doi: 10.1177/1545109712456427. Epub 2012 Aug 27. Review. PubMed PMID: 22930796.
12: Coster LO, Kumar PN. Contemporary role of nevirapine in HIV treatment. AIDS Rev. 2012 Apr-Jun;14(2):132-44. Review. PubMed PMID: 22627609.
13: Lopez-Delgado JC, Mendiluce RM, Pinol TS, Fernández XP, Sanchez L, Vicente RG. Urgent liver transplantation for nevirapine-induced acute liver failure: report of a case and review of the literature. Ann Transplant. 2012 Jan-Mar;17(1):122-7. Review. PubMed PMID: 22466918.
14: Heil EL, Corbett AH. Guidelines for the use of extended-release nevirapine in HIV-infected patients. Expert Opin Pharmacother. 2011 Dec;12(17):2713-8. doi: 10.1517/14656566.2011.630391. Epub 2011 Oct 29. Review. PubMed PMID: 22035406.
15: Muret P, Piedoux S, Solas C, Quaranta S; Groupe Suivi Therapeutique Pharmacologique de la Societe Francaise de Pharmacologie et de Therapeutique. [Evidence-based therapeutic drug monitoring for nevirapine]. Therapie. 2011 May-Jun;66(3):187-95. doi: 10.2515/therapie/2011030. Epub 2011 Aug 9. Review. French. PubMed PMID: 21819802.
16: Parienti JJ, Peytavin G. Nevirapine once daily: pharmacology, metabolic profile and efficacy data of the new extended-release formulation. Expert Opin Drug Metab Toxicol. 2011 Apr;7(4):495-503. doi: 10.1517/17425255.2011.565331. Epub 2011 Mar 20. Review. Erratum in: Expert Opin Drug Metab Toxicol. 2011 Jun;7(6):783. PubMed PMID: 21417819.
17: Mbuagbaw LC, Irlam JH, Spaulding A, Rutherford GW, Siegfried N. Efavirenz or nevirapine in three-drug combination therapy with two nucleoside-reverse transcriptase inhibitors for initial treatment of HIV infection in antiretroviral-naïve individuals. Cochrane Database Syst Rev. 2010 Dec 8;(12):CD004246. doi: 10.1002/14651858.CD004246.pub3. Review. PubMed PMID: 21154355.
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20: Kazennova EV. [Drug resistance of HIV-1 as a result of using nevirapine for chemoprophylaxis of vertical viral transmission from HIV-infected mother to infant]. Vopr Virusol. 2009 Jan-Feb;54(1):45-8. Review. Russian. PubMed PMID: 19253732.
PubChem Compound 4463
Last Modified Nov 11 2021
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